1-Amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid structure
1-Amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid structure
An In-Depth Technical Guide to 1-Amino-4-bromo-9,10-dioxoanthracene-2-sulphonic Acid (Bromamine Acid)
Introduction
1-Amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid, commonly known in the industry as Bromamine Acid, is a pivotal organic intermediate.[1][2][3] Its molecular framework is built upon an anthraquinone core, a tricyclic aromatic ketone, which is strategically functionalized with an amino group, a bromine atom, and a sulphonic acid group. This specific arrangement of substituents imparts a unique combination of reactivity and physical properties, making it an indispensable precursor in the synthesis of a wide array of functional molecules.
Historically, Bromamine Acid's claim to fame is its role as a cornerstone in the manufacture of anthraquinone dyes.[2][3] It is a key building block for producing a variety of acid and reactive dyes, particularly for brilliant blue, violet, and green shades, valued for their good light-fastness and stability. Beyond the realm of colorants, its utility has expanded into more specialized fields. Researchers in medicinal chemistry and materials science utilize Bromamine Acid as a versatile scaffold for creating complex molecules with tailored biological activities or material properties.[4][5][6] Its application extends to the synthesis of potent P2Y receptor antagonists and inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), highlighting its relevance in modern drug development.[4][] Furthermore, it serves as an intermediate in the agrochemical and plastics industries.[6]
This guide provides a comprehensive technical overview of Bromamine Acid, detailing its structure, synthesis, chemical behavior, and applications, intended for researchers, chemists, and professionals in the chemical and pharmaceutical industries.
Physicochemical Properties and Structural Elucidation
The compound's formal IUPAC name is 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid.[8][9] Its identity and properties are well-defined and summarized below.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 116-81-4 | [9][10][11] |
| Molecular Formula | C₁₄H₈BrNO₅S | [2][9][10] |
| Molecular Weight | 382.19 g/mol | [2][9][10] |
| Appearance | Red needle-like crystals (pure form) | [2] |
| Melting Point | ~280-286 °C | [2] |
| Solubility | Soluble in water | |
| InChI Key | QZZSAWGVHXXMID-UHFFFAOYSA-N | [8][11] |
Molecular Structure
The structure of Bromamine Acid is characterized by the anthraquinone skeleton. The key functional groups are positioned on one of the terminal aromatic rings:
-
An amino group (-NH₂) at position 1.
-
A sulphonic acid group (-SO₃H) at position 2.
-
A bromo group (-Br) at position 4.
The electron-withdrawing nature of the quinone carbonyls and the sulphonic acid group significantly influences the reactivity of the molecule. Specifically, they facilitate the lability of the bromine atom at the C4 position, making it susceptible to nucleophilic substitution, which is the cornerstone of its synthetic utility.
Caption: Structure of Bromamine Acid with key positions numbered.
Synthesis and Purification
The industrial preparation of Bromamine Acid is a well-established multi-step process that starts from anthraquinone or 1-aminoanthraquinone.[1][2][3] The key transformations involve sulfonation and bromination.
Principle of Synthesis
The most common synthetic route involves the direct sulfonation and subsequent bromination of 1-aminoanthraquinone.[2][3]
-
Sulfonation: 1-aminoanthraquinone is treated with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid, to introduce the sulfonic acid group at the 2-position, yielding 1-aminoanthraquinone-2-sulfonic acid.[2][3]
-
Bromination: The resulting 1-aminoanthraquinone-2-sulfonic acid is then brominated. Elemental bromine is added under controlled temperature conditions to install the bromine atom at the 4-position, ortho to the amino group.[1][12]
This sequence is crucial. The directing effects of the amino group guide the incoming electrophiles to the ortho and para positions. The sulfonation occurs at the less sterically hindered position 2, and subsequent bromination occurs at the activated position 4.
Caption: General workflow for the synthesis of Bromamine Acid.
Experimental Protocol: Synthesis
The following protocol is a representative example based on established industrial methods.[1][12]
CAUTION: This synthesis involves corrosive and hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Step 1: Sulfonation of 1-Aminoanthraquinone
-
To a suitable reactor, charge 1-aminoanthraquinone.
-
Slowly add 20% fuming sulfuric acid while maintaining the temperature below a specified limit to control the exotherm. The choice of temperature is critical to prevent side reactions and ensure regioselectivity.
-
Once the addition is complete, the reaction mixture is stirred at a controlled temperature until the reaction is deemed complete by an appropriate analytical method (e.g., TLC or HPLC).
-
The reaction mixture is then carefully quenched by adding it to water/ice, causing the product, 1-aminoanthraquinone-2-sulfonic acid, to precipitate.
-
The solid is isolated by filtration and washed to remove excess acid.
-
-
Step 2: Bromination
-
The isolated 1-aminoanthraquinone-2-sulfonic acid from the previous step is re-slurried in a suitable solvent, often an aqueous acidic medium.
-
The mixture is brought to a specific temperature, often slightly above room temperature (e.g., 15-20°C, though some patents suggest higher temperatures up to 82-83°C).[1][12] Temperature control is paramount to minimize the formation of over-brominated byproducts.
-
Liquid bromine is added dropwise over several hours.[12] The slow addition helps to manage the reaction's exothermicity and ensure high conversion.
-
After the addition is complete, the mixture is stirred for an incubation period (e.g., 2 hours) to drive the reaction to completion.[12]
-
-
Step 3: Isolation and Purification
-
Upon completion, the reaction mixture is diluted with water, causing the crude Bromamine Acid to precipitate.[12]
-
The precipitate is collected by filtration and washed.
-
For high-purity applications, the crude product is purified, typically by recrystallization from hot water. The product is dissolved in hot water, optionally treated with activated carbon to remove colored impurities, filtered hot, and then allowed to cool, whereupon the purified Bromamine Acid crystallizes.[1]
-
Chemical Reactivity and Key Reactions
The synthetic value of Bromamine Acid is derived almost entirely from the reactivity of the bromine atom at the C4 position.
Nucleophilic Aromatic Substitution (SₙAr)
The bromine atom is readily displaced by a wide range of nucleophiles. This reaction is the foundation for its use as a dye intermediate.[5] The reaction is facilitated by the electron-withdrawing quinone and sulfonic acid groups, which stabilize the intermediate Meisenheimer complex formed during the SₙAr mechanism.
Common nucleophiles include:
-
Aliphatic and Aromatic Amines: Reaction with various amines is the most common transformation, leading to a vast library of 4-amino-substituted anthraquinone derivatives.[5] These derivatives are often intensely colored and form the basis of many blue and green anthraquinone dyes.
-
Alkoxides and Phenoxides: Reaction with alcohols or phenols under basic conditions can yield ether linkages.
The reaction is typically carried out in a solvent like water or DMF at elevated temperatures, often in the presence of a copper catalyst (Ullmann condensation) and an acid scavenger (e.g., sodium carbonate) to neutralize the HBr formed.[4][5]
Caption: Nucleophilic substitution of the bromine atom in Bromamine Acid.
Applications in Research and Industry
Dye Intermediate
This remains the largest application of Bromamine Acid. It is a crucial intermediate for manufacturing acid anthraquinone dyes and reactive anthraquinone dyes.[2][10] Examples of dyes synthesized from Bromamine Acid include Reactive Blue 5, Acid Violet 48, and Acid Blue 40.[10] Its water solubility and the predictable reactivity of the bromine atom make it an ideal starting material.
Precursor for Biologically Active Molecules
The anthraquinone scaffold is present in several biologically active compounds, and Bromamine Acid provides a convenient entry point for synthetic diversification.[5] Through nucleophilic substitution of the bromine atom, various side chains can be introduced to modulate biological activity. Research has demonstrated its use in synthesizing:
-
Enzyme Inhibitors: Derivatives have been studied as inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases) and cytosolic 5'-nucleotidase II (cN-II).[4]
-
Receptor Antagonists: It is a precursor for potent P2Y receptor antagonists, which are targets for antithrombotic drugs.[4][]
Other Industrial Uses
-
Agrochemicals: Bromamine Acid serves as an intermediate in the synthesis of certain pesticides, where the anthraquinone core is modified to create active agrochemical ingredients.[6]
-
Plastics and Polymers: It can be used as an intermediate for creating specialized additives or monomers, potentially imparting color or other functional properties to polymers.[6]
Safety and Handling
Bromamine Acid is an industrial chemical that requires careful handling. The primary hazards are related to irritation and potential sensitization.[13][14][15]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |
| Signal Word | Warning | [11][13] |
| Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11][13][14] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13][14][15] |
Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][15] If dust is generated, respiratory protection may be required.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][14] Keep away from incompatible materials such as strong oxidizing agents.[16]
Analytical Methods
The purity and identity of Bromamine Acid and its reaction products are typically assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is a common method for analysis.[12][17] A mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid can be used for separation.[17] Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are also essential for structural confirmation.[5][9]
Conclusion
1-Amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid is a molecule of significant industrial and scientific importance. While its legacy is firmly rooted in the dye industry, its role as a versatile and reactive intermediate has secured its place in modern synthetic chemistry. The strategic placement of its functional groups provides a reliable chemical handle for constructing complex molecular architectures, enabling innovations in fields ranging from medicinal chemistry to materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist or researcher looking to harness its synthetic potential.
References
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World Of Dyes. (2013, June 14). 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid. Available from: [Link]
- Google Patents. (2017). CN106748913A - A kind of preparation technology of bromamine acid.
-
Oprisan, L., Slavila, N., & Sebe, I. (n.d.). BROMAMINE ACID DERIVATED DYES. UPB Scientific Bulletin, Series B. Available from: [Link]
- Google Patents. (2017). CN106565547A - Preparation method of bromaminic acid sodium salt and intermediate of....
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Amino-4-bromoanthraquinone-2-sulfonic acid sodium salt. Available from: [Link]
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ChemBK. (2024, April 9). 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid. Available from: [Link]
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ChemBK. (2024, April 9). Bromamine Acid. Available from: [Link]
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NIST. (n.d.). 1-Amino-4-bromo-2-anthraquinone sulfonic acid. NIST Chemistry WebBook. Available from: [Link]
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EdMerls. (2021, April 8). Synthesis and Applications of Bromamine Acid. ORGANIC CHEMISTRY IN INDUSTRY. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. PMC. Available from: [Link]
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PubChem. 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Industrial Applications of Bromamine Acid: Beyond Dye Intermediates. Available from: [Link]
-
National Institutes of Health. (n.d.). Bromamine T, a stable active bromine compound, prevents the LPS-induced inflammatory response. Available from: [Link]
-
SIELC Technologies. (2018, February 16). 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid. Available from: [Link]
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